molecular formula C18H17N3O4S2 B10863162 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)-4-methoxy-3-nitrobenzamide

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B10863162
M. Wt: 403.5 g/mol
InChI Key: QKQCAECMTHETPT-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]THIOPYRAN-2-YL)-4-METHOXY-3-NITROBENZAMIDE is a complex organic compound characterized by its unique thienothiopyran structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a methoxy group, and a nitrobenzamide moiety, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]THIOPYRAN-2-YL)-4-METHOXY-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyanoacetylation of amines, followed by cyclization reactions to form the thienothiopyran core . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]THIOPYRAN-2-YL)-4-METHOXY-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~1~-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]THIOPYRAN-2-YL)-4-METHOXY-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]THIOPYRAN-2-YL)-4-METHOXY-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-CYANO-5,5-DIMETHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]THIOPYRAN-2-YL)-4-METHOXY-3-NITROBENZAMIDE is unique due to its specific combination of functional groups and its thienothiopyran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-2-yl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C18H17N3O4S2/c1-18(2)7-11-12(8-19)17(27-15(11)9-26-18)20-16(22)10-4-5-14(25-3)13(6-10)21(23)24/h4-6H,7,9H2,1-3H3,(H,20,22)

InChI Key

QKQCAECMTHETPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CS1)SC(=C2C#N)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C

Origin of Product

United States

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